2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a synthetic compound that belongs to the class of benzoxazines, which are known for their diverse biological activities. This compound features a fluorinated benzoxazine structure, which enhances its pharmacological properties. The presence of the 2,4-dioxo group contributes to its potential as a therapeutic agent, particularly in the field of oncology.
The synthesis of 2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has been documented in various studies focused on developing novel anticancer agents. The compound can be derived from the modification of established drugs like 5-fluorouracil, utilizing methods such as esterification reactions with acyl chlorides .
This compound is classified under:
The synthesis of 2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves a multi-step process. One common method includes the reaction of 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine with furan-2-carbonyl chloride under basic conditions.
The final product is obtained as colorless needle-like crystals after recrystallization from a mixed solvent of acetone and methanol .
The primary chemical reactions involving 2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for 2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid primarily involves interference with cellular processes related to cancer cell proliferation. It may act by:
Data from studies indicate that compounds in this class can effectively inhibit tumor growth in vitro and in vivo models .
The compound exhibits the following physical properties:
Key chemical properties include:
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance and Infrared Spectroscopy to confirm structural integrity .
The primary applications of 2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid are in medicinal chemistry and pharmaceutical development. Its potential uses include:
Ongoing research aims to explore its efficacy against various cancer types and optimize its structure for enhanced therapeutic outcomes .
The target compound, 2-(7-fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid (CAS No: 2060050-87-3), follows systematic IUPAC nomenclature that precisely defines its molecular architecture:
Molecular Formula: C₁₀H₆FNO₅Molecular Weight: 239.16 g/mol [1] [3] [4].
Structural Features and Properties:Table 1: Key Structural and Physicochemical Properties
Feature | Description |
---|---|
Canonical SMILES | OC(=O)CN1C(=O)OC2=CC(F)=CC=C2C1=O |
InChI Key | KLLPFZFLRHGULN-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Topological Polar Surface Area | 83 Ų |
logP | 1.8 (moderate lipophilicity) |
pKa (carboxylic acid) | ~3.1 |
The planar benzoxazinone core adopts a rigid conformation, while the acetic acid moiety enables conformational flexibility. This balance allows optimal target engagement—the fluorine atom’s strong electronegativity polarizes the aromatic ring, enhancing dipole interactions with enzyme binding pockets. The dicarbonyl system (particularly N2-C2=O and C4=O) acts as a hydrogen bond acceptor, crucial for binding to residues in active sites like thymidylate synthase [3] [5].
Fluorinated benzoxazines evolved from non-halogenated precursors, which were initially explored as antimicrobial and anti-inflammatory agents in the 1970s. Early derivatives lacked the strategic fluorine substitutions needed for target specificity and metabolic stability. The integration of fluorine into the benzoxazine scaffold emerged as a pivotal advancement in the 1990s, driven by three key developments:
Bioisosteric Replacement: Fluorine was used to replace hydrogen or hydroxyl groups in lead compounds, improving membrane permeability and resistance to cytochrome P450 oxidation. For example, non-fluorinated analogues like 2-(2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid (C₁₀H₇NO₅, MW 221.17 g/mol) exhibited shorter in vivo half-lives than their fluorinated counterparts [5] [8].
Mechanistic Insights: Fluorine’s electron-withdrawing effects were harnessed to stabilize enolate intermediates in enzyme inhibition. This principle proved critical in designing thymidylate synthase (TS) inhibitors, where the 7-fluoro group in benzoxazines mimics the transition state of deoxyuridine monophosphate (dUMP) methylation [3].
Synthetic Methodology Advances: Innovations in electrophilic fluorination (e.g., using Selectfluor®) and cyclization techniques enabled efficient access to 7-fluoro benzoxazinones. Early routes suffered from low yields (<50%), but modern protocols achieve >75% yield via HF-mediated fluorination followed by glyoxylic acid cyclization [3] [9].
Table 2: Evolution of Key Benzoxazinone Derivatives
Compound | Structural Feature | Therapeutic Application | Year |
---|---|---|---|
2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid | Non-fluorinated | Antimicrobial precursor | 1978 |
7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione (C₈H₄FNO₃, MW 181.12 g/mol) | Mono-fluorinated core | TS inhibitor scaffold | 2005 |
2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid | Fluorinated core + acetic acid side chain | Targeted anticancer lead | 2017 |
The current lead compound—2-(7-fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid—represents a strategic fusion of fluorine’s electronic benefits with the acetic acid group’s versatility for prodrug design (e.g., ester prodrugs show 40% higher oral bioavailability). Recent studies (2020–2025) highlight its synergy with immune checkpoint inhibitors like pembrolizumab, revitalizing interest in fluorinated benzoxazines for combination therapies [3] [8].
Table 3: Synthetic Route to 2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic Acid
Step | Reaction | Reagents/Conditions | Yield | Role |
---|---|---|---|---|
1 | Fluorination | HF, KNO₃, 120°C, 6 h | 78% | Introduces fluorine at C7 |
2 | Oxazine Ring Formation | Glyoxylic acid, H₂SO₄, 80°C, 4 h | 65% | Constructs benzoxazine core |
3 | Acetic Acid Side Chain Addition | Chloroacetic acid, NaOH, 25°C, 2 h | 90% | Appends N3-acetic acid functionality |
This synthetic route underscores the efficiency of modern benzoxazine chemistry, enabling gram-scale production of the target compound for preclinical evaluation. The three-step sequence balances yield and purity, with recrystallization providing material of >95% purity [3] [4].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: